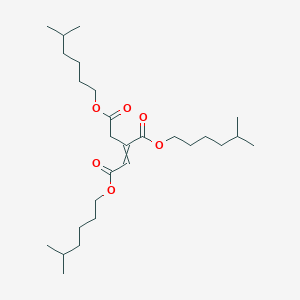![molecular formula C7H9N3O2 B14194451 N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea CAS No. 919996-52-4](/img/structure/B14194451.png)
N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-[(pyridin-3-yl)methyl]urea typically involves the reaction of pyridin-3-ylmethylamine with hydroxylamine and a suitable isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified using recrystallization techniques .
Industrial Production Methods
Industrial production of N-Hydroxy-N’-[(pyridin-3-yl)methyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
N-Hydroxy-N’-[(pyridin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
N-Hydroxy-N’-[(pyridin-3-yl)methyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
作用機序
The mechanism of action of N-Hydroxy-N’-[(pyridin-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the pyridin-3-ylmethyl group can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but with a different substitution pattern.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of a hydroxy group.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a hydroxy group.
Uniqueness
N-Hydroxy-N’-[(pyridin-3-yl)methyl]urea is unique due to the presence of both a hydroxy group and a pyridin-3-ylmethyl group, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research .
特性
CAS番号 |
919996-52-4 |
|---|---|
分子式 |
C7H9N3O2 |
分子量 |
167.17 g/mol |
IUPAC名 |
1-hydroxy-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C7H9N3O2/c11-7(10-12)9-5-6-2-1-3-8-4-6/h1-4,12H,5H2,(H2,9,10,11) |
InChIキー |
LGVRGWRJXKEPDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CNC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran](/img/structure/B14194369.png)
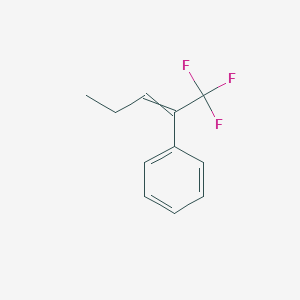
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)
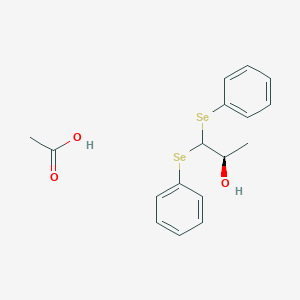
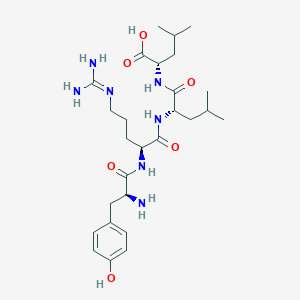

![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)
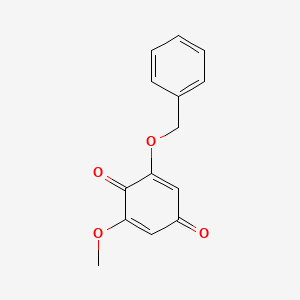
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)

